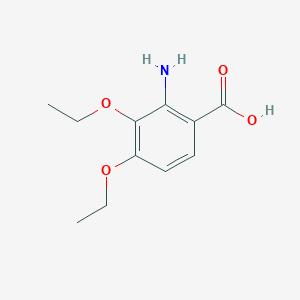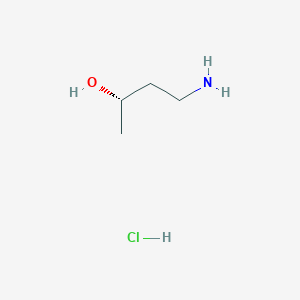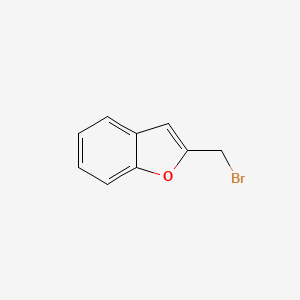
5-Hydroxy-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure consisting of a pyridine ring and a pyridone ring. The presence of a hydroxyl group at the 5-position and a keto group at the 2-position contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminonicotinic acid derivatives. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then hydrolyzed to yield the desired compound.
Another approach involves the condensation of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent hydrolysis to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Hydroxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The hydroxyl group at the 5-position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group at the 2-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the 5-position, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 5-oxo-1,8-naphthyridin-2(1H)-one.
Reduction: Reduction of the keto group results in 5-Hydroxy-1,8-naphthyridin-2(1H)-ol.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxy-1,8-naphthyridin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its efficacy.
類似化合物との比較
Similar Compounds
- 5-Hydroxyquinoline
- 5-Hydroxyisoquinoline
- 5-Hydroxy-1,6-naphthyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 5-Hydroxy-1,8-naphthyridin-2(1H)-one exhibits unique properties due to the presence of both hydroxyl and keto groups in its structure. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its fused ring system provides stability and rigidity, making it a valuable scaffold in drug design and development.
特性
IUPAC Name |
1,8-dihydro-1,8-naphthyridine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOMMDYWHHJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493614 |
Source


|
| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-96-7 |
Source


|
| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)








![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)

